molecular formula C9H8N2O2 B1297674 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 5118-94-5

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B1297674
CAS RN: 5118-94-5
M. Wt: 176.17 g/mol
InChI Key: AZHGGDCFQPMANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione” is a chemical compound with the empirical formula C9H8N2O2 . It has a molecular weight of 176.17 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of the compound is O=C1CNC(=O)c2ccccc2N1 . The InChI representation is 1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12) .


Physical And Chemical Properties Analysis

The compound is solid in form . It has an empirical formula of C9H8N2O2 and a molecular weight of 176.17 .

Scientific Research Applications

Enantioselective Synthesis in Medicinal Chemistry

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives, specifically those derived from proline, have been found to be highly useful in medicinal chemistry due to their enantioselective synthesis properties. These compounds can be synthesized with high enantioselectivity, making them valuable in the creation of quaternary 1,4-benzodiazepine-2,5-diones, which are important scaffolds in drug development (Macquarrie-Hunter & Carlier, 2005).

Formation from Kynurenine Derivatives

Derivatives of DL-kynurenine can be converted into 3,4-dihydro-1H-1-benzazepine-2,5-diones through thermal cyclization. This process is significant for understanding peptide bond cleavage and offers insights into the formation of such compounds from amino acids (Rivett & Stewart, 1978).

Parallel Solid-Phase Synthesis

An efficient strategy for the parallel solid-phase synthesis of 4,5-dihydro-1H-1,4-benzodiazepine-2,3-diones has been described. This method is crucial for the development of these compounds on a larger scale, which is essential for further application in various fields of scientific research (Nefzi, Ong & Houghten, 2001).

Synthesis with Diverse Substitution

Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones has been achieved, highlighting the versatility of these compounds in accommodating a wide range of functional groups. This capability is significant for tailoring these compounds for specific applications (Carlier et al., 2006).

Role in Potential Endothelin Receptor Antagonists

1,4-Benzodiazepine-2,5-dione derivatives have been synthesized and evaluated for their potential as endothelin receptor antagonists. This application is particularly important in the context of cardiovascular diseases and could lead to the development of new therapeutic agents (Cheng et al., 2006).

Future Directions

While specific future directions for “3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione” were not found, benzodiazepines have been suggested to have potential for the development of active anti-TB drug candidates in the future .

properties

IUPAC Name

3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHGGDCFQPMANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344936
Record name 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

CAS RN

5118-94-5
Record name 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 2
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 3
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 4
Reactant of Route 4
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 6
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.